molecular formula C10H10F4O4 B14491694 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone CAS No. 63579-02-2

5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone

Katalognummer: B14491694
CAS-Nummer: 63579-02-2
Molekulargewicht: 270.18 g/mol
InChI-Schlüssel: PVHZYGOFMQDYOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone is a chemical compound with the molecular formula C10H10F4O4 . It is characterized by the presence of four fluorine atoms and four ketone groups, making it a unique and interesting compound for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone typically involves the fluorination of decane derivatives under controlled conditions. The reaction often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or xenon difluoride (XeF2) . The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of advanced fluorination techniques and catalysts to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and proteins effectively. The ketone groups facilitate the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and ketone groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it valuable for various applications .

Eigenschaften

CAS-Nummer

63579-02-2

Molekularformel

C10H10F4O4

Molekulargewicht

270.18 g/mol

IUPAC-Name

5,5,6,6-tetrafluorodecane-2,4,7,9-tetrone

InChI

InChI=1S/C10H10F4O4/c1-5(15)3-7(17)9(11,12)10(13,14)8(18)4-6(2)16/h3-4H2,1-2H3

InChI-Schlüssel

PVHZYGOFMQDYOX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)C(C(C(=O)CC(=O)C)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.